5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a cyclopropyl group, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and the attachment of the cyclopropyl and pyrazolyl groups. One common method involves the use of difluoromethylation reactions, which are crucial for introducing the difluoromethyl group into the heterocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation and radical processes are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The pyrazolo[1,5-a]pyrimidine core is essential for the compound’s biological activity, as it can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Shares the difluoromethyl and pyrazole groups but lacks the cyclopropyl and pyrazolo[1,5-a]pyrimidine core.
Isoxazole derivatives: Contain similar difluoromethoxy and pyrazole groups but differ in the core structure.
Uniqueness
5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of a cyclopropyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16F2N6O |
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Molecular Weight |
346.33 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H16F2N6O/c1-23-8-9(6-20-23)5-19-16(25)11-7-21-24-13(14(17)18)4-12(10-2-3-10)22-15(11)24/h4,6-8,10,14H,2-3,5H2,1H3,(H,19,25) |
InChI Key |
LXUKJRSQEWDTRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 |
Origin of Product |
United States |
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